molecular formula C13H13NO3S B1595140 N-(4-Methoxyphenyl)benzenesulfonamide CAS No. 7471-26-3

N-(4-Methoxyphenyl)benzenesulfonamide

Cat. No.: B1595140
CAS No.: 7471-26-3
M. Wt: 263.31 g/mol
InChI Key: UZUQLWPXATZCDY-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)benzenesulfonamide (CAS 7471-26-3) is a chemical compound with the molecular formula C13H13NO3S and a molecular weight of 263.31 g/mol . It belongs to the important chemical class of benzenesulfonamides, which are widely utilized in medicinal chemistry and pharmaceutical research due to their diverse biological activities. This compound serves as a valuable building block and reference standard in the discovery and development of new therapeutic agents. The crystal structure of this compound has been determined, revealing that the methoxybenzene group is nearly planar and that the molecules form infinite polymeric chains in the solid state through intermolecular N—H⋯O hydrogen bonds, which are critical for its solid-state properties . The benzenesulfonamide pharmacophore is a key structural motif in drug discovery. This specific compound provides researchers with a core scaffold for designing potential inhibitors of various biological targets. For instance, benzenesulfonamide-containing compounds are actively being investigated as potent inhibitors of the HIV-1 CA protein, a promising target for new antivirals, where the methoxy-substituted aniline moiety has been shown to be beneficial for antiviral activity . The compound is synthesized via a straightforward reaction between benzenesulfonyl chloride and p-anisidine (4-methoxyaniline) in aqueous sodium carbonate, yielding the product which can be purified by recrystallization from methanol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-17-12-9-7-11(8-10-12)14-18(15,16)13-5-3-2-4-6-13/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUQLWPXATZCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902044
Record name NoName_1247
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-26-3
Record name Benzenesulfon-p-anisidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Chemical Transformations of N 4 Methoxyphenyl Benzenesulfonamide

Established Synthetic Routes for N-(4-Methoxyphenyl)benzenesulfonamide

The primary and most well-documented method for synthesizing this compound involves the condensation of an amine with a sulfonyl chloride. This classical approach remains a cornerstone of sulfonamide synthesis due to its reliability and straightforward execution.

The standard synthesis of this compound is achieved through the reaction between benzenesulfonyl chloride and p-anisidine (B42471) (4-methoxyaniline). nih.gov In this reaction, the nucleophilic amino group of p-anisidine attacks the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride.

For the synthesis of related analogues, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the corresponding nitro-substituted benzenesulfonyl chloride is used in place of benzenesulfonyl chloride. mdpi.com The choice of these precursors is strategic: they are commercially available and their reactivity is well-understood, allowing for predictable outcomes. The methoxy (B1213986) group on the aniline (B41778) ring and any substituents on the benzenesulfonyl chloride ring are generally stable under the reaction conditions.

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, the base used to neutralize the HCl byproduct, reaction temperature, and duration.

One documented procedure involves mixing equimolar amounts of benzenesulfonyl chloride and p-anisidine in water at room temperature. nih.gov A dilute solution of sodium carbonate is used to maintain the pH at 8, which neutralizes the liberated HCl and facilitates the reaction. nih.gov Upon completion, the pH is made acidic to precipitate the product, which is then purified by recrystallization from methanol (B129727). nih.gov

Another approach for a related nitro-substituted analogue involves a longer reaction time of four days, using a mixture of water and a 1 M sodium carbonate solution as the medium. mdpi.com The product is then isolated by filtration and washed. mdpi.com The optimization of these conditions is critical for maximizing product yield and purity by ensuring complete reaction and minimizing side products.

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound and its Analogues

Product Starting Material 1 Starting Material 2 Solvent/Base Conditions Yield Reference
N-(4-Methoxyphenyl) benzenesulfonamide (B165840) Benzenesulfonyl chloride p-Anisidine Water / Na₂CO₃ Room temp., pH 8 Not specified nih.gov
N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide 4-Nitrobenzenesulfonyl chloride p-Anisidine Water / 1M Na₂CO₃ Stirred for 4 days 85.84% mdpi.com
N-(4-Methoxyphenyl)-3-nitrobenzenesulfonamide 3-Nitrobenzenesulfonyl chloride p-Anisidine Water / 1M Na₂CO₃ Stirred for 4 days 79.65% mdpi.com
N-(4-Methoxyphenyl)-2-nitrobenzenesulfonamide 2-Nitrobenzenesulfonyl chloride p-Anisidine Water / 1M Na₂CO₃ Stirred for 4 days 17.83% mdpi.com

While the classical synthesis is robust, modern catalysis offers more efficient and versatile routes to benzenesulfonamides, often with broader substrate scopes and milder conditions.

Iron- and Copper-Catalyzed C-H Amidation: A one-pot synthesis of diaryl sulfonamides has been developed using an iron- and copper-catalyzed C-H amidation process. thieme-connect.com This method allows for the direct coupling of arenes like anisole (B1667542) with benzenesulfonamides, bypassing the need for pre-functionalized anilines. For example, various substituted diaryl sulfonamides have been synthesized with good to excellent yields using this protocol. thieme-connect.com

Table 2: Synthesis of this compound Analogues via Iron- and Copper-Catalyzed C-H Amidation thieme-connect.com

Starting Benzenesulfonamide Product Yield
4-chlorobenzenesulfonamide 4'-Chloro-N-(4-methoxyphenyl)benzenesulfonamide 89%
4-(trifluoromethyl)benzenesulfonamide (B1329364) N-(4-Methoxyphenyl)-4'-(trifluoromethyl)benzenesulfonamide 78%
4-tert-butylbenzenesulfonamide (B193189) 4'-tert-Butyl-N-(4-methoxyphenyl)benzenesulfonamide 77%
4-methoxybenzenesulfonamide 4'-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide 68%
  • Photoredox and Copper Catalysis: A dual catalytic system using copper and visible light enables the S(O)₂–N coupling between phenylsulfinic acids and aryl azides. nih.govresearchgate.net This redox-neutral method proceeds under mild, room-temperature conditions and represents a mechanistic departure from traditional nucleophilic substitution pathways. nih.gov
  • Ruthenium Catalysis: Metal-ligand bifunctional ruthenium catalysts have been shown to be effective for the N-alkylation of aminobenzenesulfonamides with alcohols, providing high yields and selectivity. acs.org

    Nanocatalysis: A magnetically retrievable graphene-based nanohybrid (CoFe@rGO) has been employed as a heterogeneous catalyst for synthesizing benzenesulfonamide derivatives through the ring-opening of aziridines with aromatic amines under solvent-free conditions. scispace.com This method is noted for its efficiency, short reaction times, and catalyst reusability. scispace.com

    Nickel Catalysis: Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-N bonds, including the synthesis of diarylsulfonamides from arylsulfonamides and aryl chlorides. mdpi.com

    Chemical Reactivity and Derivatization Pathways of this compound

    The chemical reactivity of this compound is centered around the sulfonamide linkage, the methoxy group, and the two aromatic rings, all of which can be targeted for modification.

    The oxidative modification of sulfonamides can provide access to novel derivatives and mimic metabolic pathways. The Shono oxidation, an electrochemical process, has been studied on related N,N-dialkylbenzenesulfonamides. mdpi.com This reaction involves anodic oxidation to generate an N-sulfonyliminium cation intermediate, which can be trapped by nucleophiles like methanol to form α-methoxylated products. mdpi.com Subsequent hydrolysis can lead to N-dealkylation. mdpi.com While this has been demonstrated on tertiary sulfonamides, similar principles could potentially be applied to the N-H bond of secondary sulfonamides like this compound.

    Another avenue for oxidative functionalization is the direct C-H oxidation of the arene rings. thieme-connect.de Sulfoxide groups have been used as directing groups for palladium-catalyzed ortho-alkenylation via C-H bond activation. thieme-connect.de Although the sulfonyl group in this compound is a less effective directing group, such C-H activation strategies represent a modern approach to derivatizing the phenyl or methoxyphenyl rings.

    Reductive transformations offer pathways to different classes of compounds. A common modification on analogues of this compound is the reduction of a nitro group to an amine. For instance, the synthesis of 4-Amino-N-[2-(4-methoxyphenyl)ethyl]benzenesulphonamide from its nitro precursor is accomplished via catalytic hydrogenation using palladium on charcoal. prepchem.com Similarly, the synthesis of N-(2-formylphenyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide involves the reduction of a nitrobenzaldehyde precursor to an aminobenzaldehyde using tin(II) chloride before coupling with the sulfonyl chloride. nih.gov

    Furthermore, N-hydroxy-sulfonamides can be reduced back to the parent sulfonamide. This has been demonstrated in the enzymatic reduction of N-hydroxy-valdecoxib by the molybdenum-containing enzyme system mARC, which suggests that N-hydroxylated derivatives of this compound could serve as prodrugs that are activated via reduction. researchgate.net

    Nucleophilic Substitution Reactions Involving the this compound Scaffold

    The this compound scaffold possesses a key reactive site at the sulfonamide nitrogen. While the nitrogen atom itself is weakly nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl group, its conjugate base, formed upon deprotonation, is a potent nucleophile. This reactivity is harnessed in various synthetic transformations, primarily N-alkylation and N-arylation, to generate a diverse range of substituted sulfonamides.

    N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, often facilitated by a base to generate the more reactive sulfonamide anion. Transition metal catalysts have been shown to be highly effective in promoting these reactions, allowing for the use of alcohols as alkylating agents through a "borrowing hydrogen" mechanism. acs.org In this process, the alcohol is temporarily oxidized to an aldehyde, which then condenses with the sulfonamide. The resulting N-sulfonylimine is subsequently reduced by the metal hydride species to yield the N-alkylated product. acs.org Studies on related benzenesulfonamides show that electron-donating substituents on the aryl ring, such as the 4-methoxy group present in the title compound, are well-tolerated in these catalytic systems. acs.org For weakly nucleophilic sulfonamides, reactions may require conditions that support an SN1-like mechanism, for instance, using an alkyl halide that can form a stable carbocation. nsf.gov

    N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen (N-arylation) is another significant transformation. Modern cross-coupling methods have largely replaced the harsh conditions of traditional Ullmann-type reactions. Copper-catalyzed Chan-Evans-Lam (CEL) cross-coupling, for example, allows for the N-arylation of sulfonamides with arylboronic acids under aerobic conditions. rsc.org Other efficient methods include copper(I) iodide-catalyzed reactions with aryl halides and transition-metal-free approaches using o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride. nih.govresearchgate.net

    The following table summarizes representative nucleophilic substitution reactions applicable to the this compound scaffold based on methodologies developed for similar sulfonamides.

    Reaction TypeReagents & ConditionsProduct TypeReference
    N-Alkylation Alcohol, Mn(I) PNP pincer catalyst, K₂CO₃N-Alkyl-N-(4-methoxyphenyl)benzenesulfonamide acs.org
    N-Alkylation Benzyl bromide, conditions favoring SN1N-Benzyl-N-(4-methoxyphenyl)benzenesulfonamide nsf.gov
    N-Arylation Aryl halide, CuI, K₃PO₄, L-proline, DMSON-Aryl-N-(4-methoxyphenyl)benzenesulfonamide nih.gov
    N-Arylation o-Silylaryl triflate, CsF, THFN-Aryl-N-(4-methoxyphenyl)benzenesulfonamide nih.gov
    N-Arylation Arylboronic acid, Cu catalyst, base, aerobic conditionsN-Aryl-N-(4-methoxyphenyl)benzenesulfonamide rsc.org

    Acid-Base Properties and Protonation States of this compound

    The acid-base properties of this compound are primarily dictated by the proton on the sulfonamide nitrogen (N-H). This proton is acidic due to the strong electron-withdrawing nature of the attached benzenesulfonyl group, which stabilizes the resulting conjugate base (anion) through resonance.

    The nitrogen atom itself is a very weak base. Protonation at this site would require strongly acidic conditions and is generally not significant in typical aqueous media. researchgate.net Due to their pKa values, sulfonamides like the title compound are expected to exist mainly as neutral or anionic species under most environmental and physiological conditions. researchgate.net

    The protonation states of the compound across different pH ranges are summarized below.

    pH RangeDominant SpeciesStructure
    pH < 8 (Acidic to Neutral)NeutralThis compound
    pH > 10 (Alkaline)AnionicN-(4-Methoxyphenyl)benzenesulfonamidate

    Hydrolytic Stability and Degradation Pathways of this compound

    Hydrolysis represents a key abiotic degradation pathway for many chemical compounds. For acyclic sulfonamides like this compound, the amide linkage (S-N bond) is the principal site susceptible to hydrolytic cleavage.

    General Stability: Extensive studies on a range of sulfonamides have demonstrated that they are generally hydrolytically stable compounds, particularly under neutral and alkaline conditions (pH 7 and 9). researchgate.netnih.gov They exhibit long half-lives under typical environmental temperatures and pH, with degradation rates of less than 10% over a year for many structures. nih.gov The stability of the sulfonamide bond is significantly greater than that of a corresponding carboxamide bond, with alkaline hydrolysis being a much slower process for sulfonamides. researchgate.net

    Degradation Pathways: Despite their general stability, degradation can occur, especially under forcing conditions such as acidic pH or in the presence of catalysts. researchgate.netacs.org Two primary hydrolytic degradation mechanisms have been identified for the sulfonamide scaffold. acs.org

    S-N Bond Cleavage: This is a common pathway involving nucleophilic attack at the sulfur atom of the sulfonyl group, leading to the cleavage of the sulfur-nitrogen bond. This pathway is reported to be more favorable under acidic conditions. acs.org For this compound, this would yield benzenesulfonic acid and p-anisidine.

    C-N Bond Cleavage: This pathway involves the cleavage of the bond between the methoxyphenyl ring and the sulfonamide nitrogen. This mechanism, proceeding via aromatic nucleophilic substitution, is generally less common for this class of compounds unless the aromatic ring is activated by other strong electron-withdrawing groups. acs.org Cleavage at this site would produce benzenesulfonamide and a derivative of the methoxyphenyl group, such as 4-methoxyphenol.

    The following table outlines the major hydrolytic degradation pathways.

    Cleavage SiteFavored ConditionsDegradation ProductsReference
    Sulfur-Nitrogen (S-N) Bond Acidic pH, Metal-catalyzedBenzenesulfonic acid and p-Anisidine acs.org
    Carbon-Nitrogen (C-N) Bond Harsh conditions, Ring activationBenzenesulfonamide and 4-Methoxyphenol acs.org

    Advanced Structural Characterization and Conformational Analysis of N 4 Methoxyphenyl Benzenesulfonamide

    Crystallographic Investigations into the Molecular and Supramolecular Structure of N-(4-Methoxyphenyl)benzenesulfonamide

    Crystallographic techniques, particularly single-crystal X-ray diffraction, provide definitive insights into the atomic arrangement, molecular conformation, and the packing of molecules in the crystal lattice.

    Single-Crystal X-ray Diffraction Studies of this compound

    A definitive single-crystal X-ray diffraction study has elucidated the solid-state structure of this compound. nih.gov The compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. nih.gov The analysis revealed that the asymmetric unit contains one molecule of the compound. nih.gov Detailed crystallographic data obtained at a temperature of 296 K are presented in the table below. nih.gov

    Crystal Data and Structure Refinement for this compound. nih.gov
    ParameterValue
    Empirical FormulaC₁₃H₁₃NO₃S
    Formula Weight263.30
    Crystal SystemOrthorhombic
    Space GroupP2₁2₁2₁
    a (Å)5.3094 (5)
    b (Å)8.5309 (10)
    c (Å)27.925 (3)
    Volume (ų)1264.8 (2)
    Z4
    Temperature (K)296
    RadiationMo Kα
    R-factor [F² > 2σ(F²)]0.061
    wR(F²)0.131

    Conformational Flexibility and Dihedral Angle Analysis within the this compound Core

    The conformation of this compound is characterized by the relative orientation of its two aromatic rings. The molecule is twisted at the sulfonamide bridge. nih.govnih.gov In the solid state, the methoxybenzene group is nearly planar, with a root-mean-square deviation of 0.0144 Å. nih.gov

    Selected Dihedral Angles for this compound and Related Compounds
    CompoundDihedral Angle DescriptionAngle (°)Reference
    This compoundMethoxybenzene Ring / Benzene (B151609) Ring (Major Component)54.6 (4) nih.gov
    Methoxybenzene Ring / Benzene Ring (Minor Component)62.9 (5)
    N-(4-Methoxyphenyl)-4-methylbenzenesulfonamideAromatic Rings59.39 (14) nih.gov
    N-(4-methoxyphenyl)-4-nitrobenzenesulfonamideAromatic Rings30.51 (14) mdpi.com
    N-(4-methoxybenzoyl)benzenesulfonamideAromatic Rings69.81 (1) nih.gov

    Disorder Phenomena and Polymorphism in this compound Crystal Packing

    A significant feature of the reported crystal structure of this compound is the presence of disorder. nih.gov The benzene ring of the benzenesulfonamide (B165840) moiety is disordered over two distinct sites with an occupancy ratio of 0.56 (3) to 0.44 (3). nih.gov The two disordered components are twisted relative to each other by an angle of 21 (1)°. nih.gov Such disorder phenomena, where a molecule or a part of it occupies multiple positions in the crystal lattice, are not uncommon in molecular crystals and can influence the refined structural parameters and the interpretation of intermolecular interactions. nih.govnih.gov

    Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in sulfonamides. researchgate.netnih.gov Different polymorphs can arise from variations in molecular conformation or intermolecular interactions, leading to different crystal packing and, consequently, different physical properties. nih.gov While multiple polymorphs of this compound itself have not been reported in the reviewed literature, the observed conformational flexibility and the potential for varied hydrogen-bonding patterns suggest that polymorphism could be possible under different crystallization conditions. researchgate.netnih.gov

    Elucidation of Intermolecular Interactions and Crystal Engineering Principles

    The packing of this compound molecules in the crystal lattice is governed by a network of non-covalent interactions. Understanding these interactions is fundamental to crystal engineering, which aims to design and control the assembly of molecules into desired solid-state architectures. nih.gov

    Characterization of Hydrogen Bonding Networks in this compound Solid States

    In the solid state, sulfonamides typically form robust hydrogen-bonding networks, most commonly involving the sulfonamide N-H donor and a sulfonyl oxygen acceptor. mdpi.com These interactions often lead to the formation of recognizable supramolecular synthons, such as C(4) chains or R²₂(8) dimers. nih.govmdpi.com

    In the crystal structure of this compound, the molecules are linked by intermolecular N—H⋯O hydrogen bonds. nih.gov The amide hydrogen (H1) forms a hydrogen bond with a sulfonyl oxygen atom (O2) of an adjacent molecule. nih.gov This interaction, with a D⋯A distance of 3.039 (4) Å, connects the molecules into infinite one-dimensional polymeric chains that extend along the crystallographic a-axis. nih.gov This arrangement corresponds to the C(4) chain motif commonly observed in the crystal structures of other sulfonamides. nih.govnih.gov

    Analysis of C-H…π and π…π Stacking Interactions in this compound Crystal Lattices

    Specifically, a hydrogen atom on the methoxybenzene ring (C8-H8) interacts with the centroid of a neighboring methoxybenzene ring (Cg2), and a methyl hydrogen (C13-H13B) interacts with the centroids of both the major (Cg1) and minor (Cg3) components of the disordered benzene ring. nih.gov The geometric details of these interactions are summarized in the table below. No classical π…π stacking interactions were reported for this specific crystal structure, although they are observed in some related sulfonamide derivatives. mdpi.com The presence and nature of these weaker interactions are highly dependent on the specific molecular substituents and the resulting crystal packing. mdpi.comresearchgate.net

    Intermolecular Interaction Geometry for this compound (Å, °). nih.gov
    Interaction (D—H⋯A)D-H DistanceH⋯A DistanceD⋯A DistanceD-H⋯A Angle
    N1—H1⋯O20.83 (2)2.22 (2)3.039 (4)170 (4)
    C8—H8⋯Cg20.932.933.613 (5)132
    C13—H13B⋯Cg10.962.983.766 (6)140
    C13—H13B⋯Cg30.962.963.763 (7)143

    Cg1, Cg2, and Cg3 are the centroids of the C1A–C6A, C7–C12, and C1B–C6B rings, respectively.

    Influence of Substituent Effects on Supramolecular Assembly in Benzenesulfonamide Derivatives

    The way molecules of this compound arrange themselves in a crystal, known as supramolecular assembly, is significantly influenced by the nature and position of substituent groups on the benzenesulfonamide framework. The introduction of different functional groups can alter the intermolecular interactions, leading to diverse packing arrangements and, consequently, different crystal structures.

    In the case of this compound, the methoxy (B1213986) group (-OCH3) on the phenyl ring acts as an electron-donating group. This influences the electronic distribution within the molecule and its capacity to form non-covalent interactions. Studies comparing a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides have shown that the position of the nitro group dramatically affects the intermolecular interactions and the resulting crystal packing. mdpi.com For instance, while N-H···O hydrogen bonds involving the sulfonamide group are a common feature, the acceptor oxygen atom can vary. In two of the nitro-substituted isomers, the hydrogen bond forms with a sulfonamide oxygen, whereas in another, the methoxy oxygen acts as the acceptor. mdpi.com This highlights the subtle yet critical role of substituent placement in directing the supramolecular architecture.

    Furthermore, a comparison between this compound and its analogues with different substituents on the aniline (B41778) ring reveals distinct packing motifs. The presence of an electron-donating group, such as the methoxy group, can lead to a slight increase in the dihedral angle between the two benzene rings. nih.gov In the crystal structure of this compound, intermolecular N-H···O hydrogen bonds lead to the formation of infinite polymeric chains. nih.gov Additionally, weak C-H···π interactions contribute to the stabilization of the crystal packing. nih.gov

    Computational Chemistry Approaches to Structural and Electronic Properties

    To gain deeper insights into the structural and electronic characteristics of this compound, researchers utilize a suite of computational chemistry methods. These theoretical approaches complement experimental data and provide a detailed picture of the molecule's behavior at the atomic level.

    Density Functional Theory (DFT) Applications for this compound

    Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net These calculations can predict bond lengths, bond angles, and torsion angles with a high degree of accuracy, often showing good agreement with experimental data obtained from X-ray crystallography. researchgate.net

    DFT studies on related benzenesulfonamide derivatives have been used to analyze molecular conformations and the energetic landscape of different conformers. researchgate.net For instance, calculations can reveal the most stable arrangement of the molecule in the gas phase, which can then be compared to its conformation in the solid state to understand the effects of crystal packing forces. Furthermore, DFT is instrumental in calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic transitions. researchgate.net

    Calculated Geometric Parameters for a Benzenesulfonamide Derivative using DFT.
    ParameterCalculated Value
    Dihedral Angle (Aromatic Rings)59.39 (14)° nih.gov
    C-S-N-C Torsion Angle-71.4 (2)° nih.gov

    Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

    Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule (a sum of spherical atomic densities) is greater than that of all other molecules. By mapping various properties onto this surface, such as the distance to the nearest nucleus inside (d_i) and outside (d_e) the surface, a detailed picture of intermolecular contacts emerges.

    Percentage of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Benzamide. strath.ac.uk
    Interaction TypePercentage Contribution
    H···O/O···H30.5%
    H···C/C···H28.2%
    H···H29.0%

    Molecular Electrostatic Potential Surface (MEPS) Mapping for Reactivity and Interaction Sites

    The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting the reactive behavior of a molecule and its potential interaction sites. It is a visual representation of the electrostatic potential mapped onto the electron density surface. wolfram.com Different colors on the MEPS map indicate regions of varying electrostatic potential: red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate potential. researchgate.net

    For this compound, the MEPS would reveal the distribution of charge across the molecule. The oxygen atoms of the sulfonyl group and the methoxy group are expected to be regions of high electron density (red), making them likely sites for hydrogen bond acceptance. researchgate.netresearchgate.net Conversely, the hydrogen atom of the sulfonamide N-H group would appear as an electron-deficient region (blue), indicating its role as a hydrogen bond donor. researchgate.net By identifying these electrophilic and nucleophilic sites, MEPS provides crucial insights into how the molecule will interact with other molecules, which is fundamental to understanding its supramolecular chemistry and potential biological activity. nih.govmanipal.edu

    Natural Bond Orbital (NBO) Analysis of Electronic Delocalization in this compound

    Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures. wisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization, also known as hyperconjugation. taylorandfrancis.com The strength of these interactions is evaluated using second-order perturbation theory, which provides a stabilization energy (E(2)) for each donor-acceptor interaction. researchgate.net

    Quantum Theory of Atoms in Molecules (QTAIM) for Noncovalent Interaction Analysis

    The Quantum Theory of Atoms in Molecules (QTAIM) is a rigorous theoretical framework that defines atoms and chemical bonds based on the topology of the electron density. wikipedia.orgwiley-vch.de It partitions a molecule into atomic basins and identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei, connected by a line of maximum electron density called a bond path, is a universal indicator of a chemical interaction. wiley-vch.de

    For this compound, QTAIM can be used to characterize the nature and strength of both covalent and noncovalent interactions within the crystal structure. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), provide quantitative measures of the interaction. For example, the presence of a BCP and a bond path between a hydrogen atom and an oxygen atom of neighboring molecules provides unambiguous evidence of a hydrogen bond. The values of ρ(r) and ∇²ρ(r) at this BCP can then be used to classify the strength and nature of this interaction. QTAIM offers a powerful and physically grounded approach to analyzing the intricate network of noncovalent interactions that dictate the supramolecular assembly of this compound. amercrystalassn.orge-bookshelf.de

    Pharmacological Activities and Biological Mechanisms of N 4 Methoxyphenyl Benzenesulfonamide and Its Derivatives

    Mechanism of Action Studies and Molecular Target Identification

    The biological activity of N-(4-Methoxyphenyl)benzenesulfonamide and its derivatives is rooted in their ability to interact with specific biological macromolecules. Research has focused on their capacity to inhibit various enzymes and to bind to cellular receptors, thereby modulating physiological and pathological processes.

    Enzyme Inhibition Profiles of Benzenesulfonamide (B165840) Analogues

    The benzenesulfonamide scaffold has proven to be a versatile template for the design of inhibitors targeting a wide array of enzymes. The following sections detail the inhibitory activities of this compound derivatives against several key enzyme families.

    Benzenesulfonamides are a well-established class of antimicrobial agents known as sulfa drugs. Their mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. nih.govwikipedia.orgpatsnap.com This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form dihydropteroate, a precursor to folic acid. nih.gov

    Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of folic acid. youtube.com As bacteria must synthesize their own folic acid, its depletion halts the production of nucleic acids, leading to a bacteriostatic effect. wikipedia.orgpatsnap.com While this compound belongs to the sulfonamide class, specific studies detailing its inhibitory potency (e.g., IC₅₀ or Kᵢ values) against DHPS are not extensively documented in the reviewed literature. However, based on its core structure, it is expected to act as a competitive inhibitor of this enzyme.

    Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in various physiological processes, and their inhibition has therapeutic potential in several diseases. mdpi.comnih.gov The tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, making it a key target for anticancer drug development. nih.govresearchgate.net

    Benzenesulfonamide derivatives have been extensively studied as potent CA inhibitors. Research has shown that specific modifications to the benzenesulfonamide scaffold can lead to highly potent and selective inhibitors of CA IX. For instance, a series of N-substituted-β-D-glucosamine derivatives incorporating benzenesulfonamides were designed and evaluated for their CA IX inhibitory activity. Several of these compounds demonstrated significant potency, with the 4-trifluoromethylbenzenesulfonamide derivative emerging as a particularly effective inhibitor. mdpi.com Similarly, studies on 4-anilinoquinazoline-based benzenesulfonamides have yielded compounds with nanomolar inhibitory activity against CA IX. tandfonline.com

    The following table presents the inhibitory activities of selected benzenesulfonamide derivatives against human Carbonic Anhydrase IX (hCA IX).

    CompoundhCA IX Kᵢ (nM)hCA IX IC₅₀ (nM)
    Acetazolamide (Standard)25.8 nih.gov-
    4-Trifluoromethylbenzenesulfonyl amino derivative of N-substituted-β-D-glucosamine (Compound 7f) mdpi.com-10.01
    4-Fluorobenzenesulfonyl amino derivative of N-substituted-β-D-glucosamine (Compound 7e) mdpi.com-14.36
    4-Chlorobenzenesulfonyl amino derivative of N-substituted-β-D-glucosamine (Compound 7i) mdpi.com-15.34
    Aryl thiazolone-benzenesulfonamide derivative (Compound 4e) nih.gov-10.93
    Aryl thiazolone-benzenesulfonamide derivative (Compound 4g) nih.gov-18.75
    Aryl thiazolone-benzenesulfonamide derivative (Compound 4h) nih.gov-25.06
    4-Anilinoquinazoline-benzenesulfonamide derivative (Compound 4f) tandfonline.com86.5-

    Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a primary strategy for the management of Alzheimer's disease. nih.gov The benzenesulfonamide scaffold has been incorporated into molecules designed to target these enzymes.

    A study focusing on N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives demonstrated their potential as dual inhibitors of both AChE and BChE. The introduction of styryl and lipophilic sulfonamide groups was a key design strategy. The resulting compounds exhibited inhibitory activity against both cholinesterases, with some derivatives showing moderate to significant potency.

    The inhibitory concentrations (IC₅₀) of selected benzenesulfonamide derivatives against AChE and BChE are presented in the table below.

    CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)
    Donepezil (Standard)0.0193.5
    5-(4-Methoxystyryl)-2-(p-tolylsulfonamido)acetophenone (3a) mdpi.com20.315.6
    5-(4-Trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone (3b) mdpi.com17.510.4
    N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (2) mdpi.com> 5025.6

    Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce bioactive lipid mediators involved in inflammation. nih.govnih.gov Specifically, 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX) are key enzymes in the biosynthesis of pro-inflammatory leukotrienes and hydroxyeicosatetraenoic acids (HETEs), respectively. nih.govnih.gov

    Derivatives of benzenesulfonamide have been identified as potent inhibitors of these enzymes. Research into 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives led to the discovery of compounds with nanomolar potency against 12-LOX and excellent selectivity over other related enzymes. nih.gov Furthermore, an N-phenylbenzenesulfonamide derivative was identified as a potent dual inhibitor of 5-LOX and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov

    The following table summarizes the inhibitory activities of representative benzenesulfonamide analogues against lipoxygenase enzymes.

    Compound12-LOX IC₅₀ (µM)5-LOX IC₅₀ (µM)
    4-((2-Hydroxy-3-methoxybenzyl)amino)-N-(benzothiazol-2-yl)benzenesulfonamide (ML355) nih.gov0.24-
    4-((2-Hydroxy-3-methoxybenzyl)amino)-N-(benzoxazol-2-yl)benzenesulfonamide nih.gov0.50-
    N-Phenylbenzenesulfonamide derivative (Compound 47) nih.gov-2.3

    Receptor Binding Affinity and Antagonistic Effects (e.g., Progesterone (B1679170) Receptor)

    The progesterone receptor (PR) is a nuclear receptor that plays a pivotal role in the female reproductive system. nih.gov Antagonists of this receptor have potential therapeutic applications in various conditions, including endometriosis and certain types of cancer. nih.govnih.gov

    Research into nonsteroidal PR antagonists has identified the benzenesulfonanilide skeleton as a promising scaffold. nih.gov Specifically, a series of N-(4-phenoxyphenyl)benzenesulfonamide derivatives were developed and evaluated for their PR-antagonistic activity. nih.gov Structure-activity relationship studies revealed that the N-(4-phenoxyphenyl)benzenesulfonamide structure is favorable for this activity. While the direct subject of this article, this compound, was found to have only moderate activity, its phenoxy analogue and further derivatives showed significantly enhanced potency. nih.gov

    The introduction of a trifluoromethyl group to the benzenesulfonyl ring of the N-(4-phenoxyphenyl) scaffold resulted in a compound with potent PR-antagonistic activity and high binding affinity for the progesterone receptor. nih.gov

    The table below shows the PR-antagonistic activity of selected benzenesulfonanilide derivatives.

    CompoundPR-Antagonistic Activity IC₅₀ (nM)
    N-(4-Phenoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide (Compound 32) nih.gov33
    3-Chloro-N-(4-phenoxyphenyl)benzenesulfonamide (Compound 20a) nih.gov170
    N-(4-Phenoxyphenyl)benzenesulfonamide nih.gov1200
    N-(4-Methoxyphenyl)-3-chlorobenzenesulfonamide nih.gov1300

    Cellular Pathway Perturbations and Cell Cycle Regulation (e.g., Tubulin Polymerization Disruption, G2/M Phase Arrest)

    A primary mechanism through which this compound derivatives exert their antiproliferative effects is by interfering with the cell cycle, a tightly regulated process critical for cell division. Many of these compounds have been identified as potent inhibitors of tubulin polymerization, leading to mitotic arrest and subsequent cell death. pexacy.com

    Tubulin Polymerization Disruption: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, which segregates chromosomes during cell division. Disruption of microtubule dynamics is a validated strategy in cancer therapy. nih.gov Several derivatives of this compound have demonstrated the ability to interfere with this process. For instance, the derivative N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (also known as E7010) is an orally active antimitotic agent that disrupts tubulin polymerization. pexacy.com Similarly, a series of N,4-diaryl-1,3-thiazole-2-amines, which incorporate the methoxyphenyl moiety, were found to inhibit tubulin assembly. nih.gov The most active compound in that series, 10s, inhibited tubulin polymerization with an IC₅₀ value of 26.8 μM. nih.gov In contrast, some sulfonic styrylquinazoline (B1260680) derivatives, such as BS1, have been shown to significantly enhance tubulin polymerization, an effect that was even stronger than that of the well-known agent paclitaxel. nih.gov This indicates that the benzenesulfonamide scaffold can be modified to either inhibit or enhance tubulin polymerization, both of which can lead to mitotic catastrophe and cell death.

    G2/M Phase Arrest: The disruption of tubulin dynamics typically leads to the activation of the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle. This has been consistently observed with various derivatives. Studies show that compounds can induce a significant accumulation of cells in the G2/M phase. nih.govpexacy.com For example, the sulfonic styrylquinazoline derivative BS1, at a concentration of 0.35 µM, caused a statistically significant increase in the percentage of cells in the G2/M phase from 27.78% (in untreated control cells) to 43.46% in K562 cancer cells. nih.gov Another study on N,4-diaryl-1,3-thiazole-2-amine derivatives found that compound 10s effectively induced G2/M phase arrest in SGC-7901 cells in both a concentration- and time-dependent manner. nih.govmdpi.com This arrest prevents the cell from completing mitosis, ultimately triggering apoptosis or programmed cell death. mdpi.com

    Table 1: Effect of Benzenesulfonamide Derivatives on Cell Cycle Progression

    Compound Cell Line Concentration % of Cells in G2/M Phase (Treatment) % of Cells in G2/M Phase (Control) Reference
    BS1 K562 0.35 µM 43.46% 27.78% nih.gov
    10s SGC-7901 0.72 µM Dramatic Increase Not Specified nih.gov
    Withaphysalin F HCT116 Not Specified Significant Increase Not Specified portlandpress.com

    Antimicrobial Spectrum and Efficacy Assessments

    Beyond their antiproliferative effects on eukaryotic cells, benzenesulfonamide derivatives have been investigated for their antimicrobial properties. The general class of sulfonamides, or "sulfa drugs," were among the first effective antimicrobial agents and function by competitively inhibiting the synthesis of folic acid, which is essential for bacterial survival. drugs.com

    The emergence of multidrug-resistant bacteria has created an urgent need for new antibacterial agents. openaccesspub.org Research into this compound and its analogs has shown activity against clinically significant pathogens. In one study, N-(4-methoxyphenyl) sulfamide (B24259) was evaluated for its in vitro antibacterial activity against a reference strain of Staphylococcus aureus (ATCC 25923) and 40 clinical isolates of S. aureus. cyberleninka.ru The compound demonstrated significant antibacterial activity, with mean inhibition zone diameters of 22.15 ± 6.22 mm. cyberleninka.ru The minimum inhibitory concentration (MIC) values against the reference strain were between 64 and 256 µg/ml, while for clinical strains, the MIC values ranged from 64 to 512 µg/ml. cyberleninka.ru Further analysis determined that these compounds are bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria directly. cyberleninka.ru The antibacterial activity was observed to occur within the first few hours of incubation. cyberleninka.ru

    **Table 2: Antibacterial Activity of N-(4-methoxyphenyl) sulfamide against *Staphylococcus aureus***

    Parameter S. aureus ATCC 25923 Clinical S. aureus Strains Reference
    Mean Inhibition Zone 22.15 ± 6.22 mm Not Specified cyberleninka.ru
    MIC Range 64 - 256 µg/ml 64 - 512 µg/ml cyberleninka.ru
    Mode of Action Bacteriostatic Bacteriostatic cyberleninka.ru

    While the benzenesulfonamide class is known to produce compounds with a wide range of biological effects, including antifungal activity, specific research into the antifungal properties of this compound itself is limited in the available literature. nih.gov However, studies on related structures provide insight into their potential. For example, certain 5(4H)-oxazolone-based sulfonamides have shown potent antifungal activity. mdpi.com One such derivative, compound 9h (containing a naphthyl group instead of a phenyl group), exhibited MIC values of 4 µg/mL against Candida albicans and 8 µg/mL against Aspergillus niger. mdpi.com Another study on N-(4-methoxyphenyl)acetamide derivatives found that sodium acetyl(4-methoxyphenyl)carbamodithioate completely inhibited the growth of the phytopathogenic fungus Fusarium oxysporum at a 0.4% concentration. These findings suggest that the broader structural class has potential for the development of novel antifungal agents, though more direct research on this compound derivatives is needed.

    Anti-Inflammatory Potency and Immunomodulatory Effects

    The sulfonamide functional group is present in several well-known anti-inflammatory drugs. cyberleninka.ru These non-antibiotic sulfonamides are thought to possess anti-inflammatory or immunomodulatory properties. drugs.com The mechanism for some of these agents involves the selective inhibition of the cyclo-oxygenase-2 (COX-2) enzyme, which prevents the production of inflammatory prostaglandins. cyberleninka.ru

    Some sulfonamide-related drugs, such as dapsone (B1669823) and nimesulide, have been shown to reduce the availability of hypochlorous acid (HOCl) produced by neutrophils, which are key mediators of tissue injury in inflammatory diseases. openaccesspub.org This action helps protect α₁-antitrypsin, a crucial inhibitor of neutrophil elastase, from inactivation, thereby controlling the breakdown of the connective matrix during inflammation. openaccesspub.org Additionally, some sulfonamide diuretics can modulate inflammatory processes by affecting pro-inflammatory cytokines like TNF-α and IL-1β, potentially through the NF-κB signaling pathway. nih.gov While these general mechanisms are established for the broader class of sulfonamides, specific studies detailing the anti-inflammatory and immunomodulatory potency of this compound are not extensively documented in the reviewed literature.

    Anticancer and Antiproliferative Investigations

    The anticancer potential of this compound derivatives has been a primary focus of research, driven by their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

    Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. A particular area of interest has been triple-negative breast cancer (TNBC), an aggressive subtype with limited treatment options.

    One study synthesized a series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides and found that the derivative containing a 4-methoxy group on the benzenesulfonamide ring (compound 5i) showed the highest antiproliferative activity against MDA-MB-231 (a TNBC cell line), T-47D (breast cancer), and SK-N-MC (neuroblastoma) cells. drugs.com Another investigation of benzenesulfonamide-bearing imidazole (B134444) derivatives identified compounds that were highly active against the MDA-MB-231 cell line, with one derivative showing a half-maximal effective concentration (EC₅₀) of 20.5 ± 3.6 µM. openaccesspub.org These compounds were also found to reduce the ability of the cancer cells to form colonies. openaccesspub.org Further research on peptide-doxorubicin conjugates for TNBC showed cytotoxicity in the low micromolar range against MDA-MB-231 and MDA-MB-468 cell lines.

    Table 3: Cytotoxic Activity of this compound Derivatives Against Cancer Cell Lines

    Derivative Type Compound Cancer Cell Line Activity (IC₅₀/EC₅₀) Reference
    Xanthone-Benzenesulfonamide Hybrid Compound 5i MDA-MB-231 (TNBC) High Antiproliferative Activity drugs.com
    Xanthone-Benzenesulfonamide Hybrid Compound 5i T-47D (Breast Cancer) More active than etoposide drugs.com
    Benzenesulfonamide-Imidazole Hybrid Derivative MDA-MB-231 (TNBC) 20.5 ± 3.6 µM openaccesspub.org
    Benzenesulfonamide-Imidazole Hybrid Derivative IGR39 (Melanoma) 27.8 ± 2.8 µM openaccesspub.org
    Indolin-2-one Derivative RAJI MDA-MB-231 (TNBC) 20 µg/mL
    Indolin-2-one Derivative RAJI MDA-MB-468 (TNBC) 25 µg/mL

    Antivascular Properties and Inhibition of Angiogenesis

    Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Endogenous inhibitors of angiogenesis are proteins or protein fragments that can halt this process and are often derived from the extracellular matrix (ECM). nih.gov While the sulfonamide scaffold is a component of various biologically active molecules, direct studies detailing the specific antivascular and anti-angiogenesis properties of this compound are not extensively covered in the provided literature. However, the broader class of sulfonamide derivatives has been investigated for activities that indirectly relate to vascular processes.

    Some benzenesulfonamide derivatives have been shown to possess anticancer properties, a therapeutic area where angiogenesis inhibition is a key mechanism. nih.govimmunopathol.com For instance, certain antiangiogenic agents tested in melanoma, though not specified as this compound, have shown some efficacy when combined with other cytotoxic agents. nih.gov Research into related compounds, such as arresten, a fragment of type IV collagen, demonstrates inhibition of endothelial cell proliferation, migration, and tube formation, which are all key steps in angiogenesis. nih.gov While these findings establish the importance of anti-angiogenic strategies, further research is required to specifically elucidate the antivascular and angiogenesis-inhibiting potential of this compound itself.

    In Vivo Antitumor Efficacy Studies of this compound Analogues

    The in vivo antitumor potential of compounds structurally related to this compound has been explored in preclinical models, demonstrating the therapeutic promise of this chemical class.

    A notable analogue, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), which is a phenstatin (B1242451) analogue rather than a sulfonamide but shares the 4-methoxyphenyl (B3050149) group, has shown significant in vivo antitumor activity. nih.gov In a study using mice with sarcoma 180 cells, PHT demonstrated tumor inhibition rates of 30.9% and 48.2% at different doses. nih.gov Furthermore, PHT enhanced the antitumor response of the conventional chemotherapy drug 5-fluorouracil (B62378) (5-FU), increasing its efficacy from 33.3% to 55.7%. nih.gov Histopathological analysis indicated that PHT caused only moderate toxicity to the liver, kidney, and spleen. nih.gov

    Other studies have focused on benzenesulfonamide derivatives for specific cancers like glioblastoma (GBM). One derivative, identified as AL106, was found to be a potential anti-GBM compound with an IC50 value of 58.6 µM and exhibited less toxicity in non-cancerous cells compared to the standard chemotherapeutic agent, cisplatin (B142131). nih.gov This compound was shown to induce significant cell death in GBM cells. nih.gov

    More recently, a novel N-(1H-indazol-6-yl)benzenesulfonamide derivative, K22, was developed as a potent inhibitor of Polo-like kinase 4 (PLK4), a target in cancer therapy. nih.gov In vivo pharmacokinetic studies in animals showed that compound K22 had an acceptable half-life and area under the curve, suggesting it has potential for further development as a therapeutic agent. nih.gov

    These studies collectively indicate that analogues and derivatives of this compound are promising candidates for cancer therapy, with demonstrated efficacy in animal models.

    Table 1: In Vivo Antitumor Activity of Selected Analogues

    CompoundModelFindingReference
    (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)Sarcoma 180 in mice48.2% tumor inhibition; Enhanced 5-FU efficacy. nih.gov
    AL106Glioblastoma (GBM) cells (in vitro)IC50 of 58.6 µM; Less toxic than cisplatin in non-cancerous cells. nih.gov
    K22Pharmacokinetic study in animalsGood area under the curve (AUC) and acceptable half-life. nih.gov

    Antidiabetic Potential and Regulation of Glucose Homeostasis

    Benzenesulfonamide derivatives have been investigated for their potential as antidiabetic agents, acting as alternatives to traditional drugs like sulfonylureas. nih.gov Some novel synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives showed considerable biological efficacy in a streptozotocin-induced diabetic rat model, with some compounds demonstrating remarkable hypoglycemic properties. nih.gov This suggests that the benzenesulfonamide structure could serve as a scaffold for developing new oral antidiabetic agents. nih.gov

    A related compound, 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB), which is a benzamide, has also been identified as a potent antidiabetic agent. elsevierpure.comnih.gov DMPB was found to more than double the glucose uptake in C2C12 muscle cells. elsevierpure.comnih.gov The mechanism for this appears to involve the enhancement of pAMPK, pACC, and pAKT expression, which are key proteins in improving glucose uptake. elsevierpure.comnih.gov Furthermore, DMPB was shown to increase the transcriptional activity of the peroxisome proliferator-activated receptor (PPAR). elsevierpure.comnih.gov

    Structure-activity relationship studies on quinoxaline-sulfonamide derivatives revealed good to moderate potency against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. researchgate.net A bis-sulfonamide quinoxaline (B1680401) derivative showed potent activity against both enzymes, comparable to the standard drug acarbose. researchgate.net These findings highlight the potential of this compound derivatives in the regulation of glucose homeostasis and management of diabetes. nih.govresearchgate.net

    Structure-Activity Relationship (SAR) Studies for this compound Derivatives

    Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For this compound derivatives, SAR studies have provided valuable insights into how chemical modifications influence their various biological activities. nih.gov

    The biological potency of this compound derivatives can be significantly altered by modifying substituents on either of the two aromatic rings.

    Substituents on the Benzenesulfonamide Ring: In a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives designed as PLK4 inhibitors, substituents at the para-position of the benzene (B151609) ring were evaluated. nih.gov A methyl substituent (compound K02) showed the highest activity among alkyl substituents, while increasing the substituent volume led to a marked decrease in potency. nih.gov For thiazol-4-one-benzenesulfonamide derivatives, a nitro group in the para position resulted in highly potent inhibitory effects against breast cancer cell lines. nih.gov

    Substituents on the Phenyl Ring: In a study of benzenesulfonamide derivatives as TRPV4 inhibitors, modifications were made to the part of the molecule analogous to the 4-methoxyphenyl ring. nih.gov Compounds 1b and 1f, which were analogues of the parent compound RN-9893, showed a 2.9 to 4.5-fold increase in inhibitory potency against TRPV4. nih.gov

    Modifications to the Linker: For a series of quinoxaline-sulfonamide derivatives evaluated for antidiabetic and anti-Alzheimer's activity, derivatives with a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group (containing an NH-CO linker) were more active than those with a 4-chlorobenzene-1-sulfonyl group. researchgate.net

    These studies demonstrate that even small changes to the chemical structure can have a profound impact on biological activity, guiding the rational design of more effective therapeutic agents.

    Table 2: Effect of Substituents on Biological Activity of Selected Derivatives

    Derivative SeriesTarget/ActivityKey Substituent EffectReference
    N-(1H-indazol-6-yl)benzenesulfonamidesPLK4 InhibitionPara-methyl on benzene ring increased potency; larger groups decreased it. nih.gov
    Thiazol-4-one-benzenesulfonamidesAnticancer (Breast)Para-nitro group led to highly potent inhibition. nih.gov
    Quinoxaline-sulfonamidesAntidiabeticAn extended linker with an NH-CO group enhanced activity. researchgate.net
    RN-9893 AnaloguesTRPV4 InhibitionSpecific analogues (1b, 1f) showed 2.9-4.5 fold increased potency. nih.gov

    The three-dimensional conformation of a molecule plays a critical role in its interaction with biological targets. In this compound and its derivatives, the relative orientation of the two phenyl rings, defined by torsion and dihedral angles, is a key conformational feature.

    Crystal structure analyses of various derivatives have provided precise measurements of these parameters. For this compound itself, the dihedral angle between the methoxybenzene group and the benzene ring of the benzenesulfonamide moiety is reported to be between 54.6° and 62.9°. nih.gov In N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide, this dihedral angle is 59.39 (14)°, and the molecule is twisted at the sulfur atom with a C-S-N-C torsion angle of -71.4 (2)°. nih.gov In a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, the C-S-N-C torsion angles were found to be significantly different among the isomers, leading to different orientations of the phenyl rings. mdpi.com For example, the torsion angles ranged from -58.6° to +66.56°. mdpi.com

    Molecular docking studies help to correlate these conformational properties with activity. For PLK4 inhibitor K22, docking simulations showed that the addition of a 3-ethenylpyridine group allowed for a better binding mode with the target protein, potentially explaining its high potency. nih.gov Similarly, for the anti-glioblastoma compound AL106, in silico analysis predicted that it forms prominent stabilizing hydrophobic and charged interactions with specific amino acid residues in the active site of its target, TrkA. nih.gov These interactions are highly dependent on the molecule's ability to adopt a favorable conformation within the binding pocket.

    Therefore, the pharmacological activity of this compound derivatives is intrinsically linked to their molecular conformation, where specific dihedral and torsion angles enable optimal binding to their biological targets.

    Derivatization Strategies and Analog Design for Enhanced Bioactivity

    Rational Design and Synthesis of Novel N-(4-Methoxyphenyl)benzenesulfonamide Analogues

    The rational design of novel analogues of this compound is a cornerstone of medicinal chemistry, aimed at improving target affinity and efficacy. This process begins with the core structure and explores the impact of adding or modifying functional groups at various positions.

    A fundamental synthesis for the parent compound involves the reaction of p-anisidine (B42471) with benzenesulfonyl chloride in water, with sodium carbonate used to maintain an alkaline pH. nih.govmdpi.com More advanced, one-pot synthetic methods have been developed to efficiently generate a variety of diaryl sulfonamides. One such method employs an iron- and copper-catalyzed C-H amidation process, which allows for the coupling of anilines like p-anisidine with various benzenesulfonamides. thieme-connect.com

    Derivatization strategies often focus on several key areas of the molecule:

    The Benzenesulfonamide (B165840) Ring: Introducing substituents onto this ring can significantly influence electronic properties and interactions with biological targets. For example, analogues with trifluoromethyl and tert-butyl groups have been synthesized to explore steric and electronic effects. thieme-connect.com

    The N-Aryl (4-Methoxyphenyl) Ring: While the 4-methoxy group is often retained for its beneficial interactions, modifications to other positions on this ring can be explored. nih.gov

    The Sulfonamide Nitrogen: N-alkylation or N-aralkylation of the sulfonamide nitrogen introduces new vectors for interaction. One study detailed the synthesis of a series of N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides, starting with the N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine, followed by reaction with various alkyl or aralkyl halides. nih.gov

    In the quest for novel HIV-1 capsid inhibitors, researchers have incorporated the benzenesulfonamide moiety into phenylalanine derivatives. nih.gov This strategy involved maintaining the 4-methoxyphenyl (B3050149) group, known to be beneficial for antiviral activity, while exploring diverse substitutions on the benzenesulfonamide ring to enhance binding affinity with key residues in the target protein. nih.gov

    Compound NameSynthetic Method HighlightYieldReference
    This compoundReaction of benzenesulfonyl chloride and p-anisidine in aqueous Na2CO3.Not specified nih.gov
    N-(4-Methoxyphenyl)-4'-(trifluoromethyl)benzenesulfonamideOne-pot iron/copper-catalyzed N-arylation of 4-(trifluoromethyl)benzenesulfonamide (B1329364) with anisole (B1667542).78% thieme-connect.com
    4'-tert-Butyl-N-(4-methoxyphenyl)benzenesulfonamideOne-pot iron/copper-catalyzed N-arylation of 4-tert-butylbenzenesulfonamide (B193189) with anisole.77% thieme-connect.com
    N-(4-Methoxyphenyl)-2-nitrobenzenesulfonamideReaction of 2-nitrobenzenesulfonyl chloride and p-anisidine in aqueous Na2CO3.17.8% mdpi.com
    N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamideReaction of 4-nitrobenzenesulfonyl chloride and p-anisidine in aqueous Na2CO3.85.8% mdpi.com

    Pharmacophore Modification and Lead Optimization Strategies

    Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For the this compound scaffold, lead optimization involves modifying this pharmacophore to improve potency, selectivity, and drug-like properties. patsnap.com This is an iterative process of designing, synthesizing, and testing new analogues based on structure-activity relationships (SAR). patsnap.comnih.gov

    SAR studies on benzenesulfonamide-based inhibitors have yielded critical insights. For instance, in the development of NLRP3 inflammasome inhibitors, it was found that modifications to the N-substituents of the sulfonamide moiety were well-tolerated, and introducing bulky groups tended to increase potency. nih.gov This led to the identification of new lead compounds with significantly improved inhibitory concentrations (IC₅₀ values) from the micromolar to the sub-micromolar range. nih.gov

    In another example, a hit-to-lead optimization program for antileishmanial benzenesulfonamides involved the synthesis of approximately 200 compounds to explore the SAR. rsc.org This campaign revealed that while potency was strongly linked to lipophilicity, it presented challenges for achieving good pharmacokinetics. The study successfully identified a "solvent exposed" region on the molecule where modifications could be made without losing potency, offering a path to improve properties like solubility. rsc.org

    A lead optimization campaign targeting cancer cells led to the discovery of potent inhibitors of oxidative phosphorylation (OXPHOS). nih.govfigshare.com Starting from a benzene-1,4-disulfonamide (B103779) hit, researchers systematically modified the structure to enhance potency and metabolic stability, resulting in analogues with nanomolar inhibitory activity. nih.govfigshare.com

    Compound ScaffoldTarget/ActivityKey Modification StrategyResulting Potency (IC₅₀)Reference
    BenzenesulfonamideNLRP3 Inflammasome InhibitionIntroduction of bulky groups on the sulfonamide N-substituent.Improved from >10 µM to 0.42 µM. nih.gov
    BenzenesulfonamideAntileishmanial ActivitySystematic modification at the 5-position of the benzene (B151609) ring.Achieved sub-micromolar potency (pIC₅₀ = 6.49). rsc.org
    Benzene-1,4-disulfonamideOXPHOS InhibitionMultiparameter optimization of substituents.Improved from 0.58 µM to nanomolar range. nih.govfigshare.com
    4-methoxy-N-(1-naphthyl)benzenesulfonamideTubulin and STAT3 InhibitionDerivatization based on the ABT-751 scaffold.Achieved IC₅₀ of 1.35 µM against A549 cells. nih.gov

    Application of Combinatorial Chemistry for Benzenesulfonamide Library Generation

    Combinatorial chemistry is a powerful technology for rapidly synthesizing a large number and diversity of compounds, known as a library. stanford.eduyoutube.com This approach has become a key tool in drug discovery for exploring vast chemical space to identify novel "hits" against biological targets. imperial.ac.uk Instead of synthesizing compounds one by one, combinatorial methods allow for the creation of many molecules simultaneously in a systematic way. youtube.com

    For the this compound scaffold, combinatorial chemistry can be applied to generate extensive libraries by varying the substituents on both the benzenesulfonyl and the N-phenyl rings. Two common strategies are:

    Parallel Synthesis: In this method, individual compounds are synthesized in spatially separate reaction wells, often on a microplate format. For example, a core aniline (B41778) (like p-anisidine) could be reacted with a diverse set of sulfonyl chlorides, each in its own well, to produce a library of distinct this compound analogues. The identity of each compound is known by its location. imperial.ac.uk

    Mix-and-Split Synthesis: This technique is used to generate even larger libraries. In the first step, a solid support (like a resin bead) is divided into several portions. Each portion is reacted with a different building block (e.g., different sulfonyl chlorides). In the second step, all the portions are mixed together and then split again, and each new portion is reacted with a second set of building blocks (e.g., different anilines). This process creates a library where each bead contains a single, unique compound, but the reaction vessel contains a complex mixture. imperial.ac.uk

    These libraries of benzenesulfonamide derivatives can then be subjected to high-throughput screening (HTS) to identify compounds with desired biological activity. The "hits" from these screens can then become the starting point for more focused lead optimization efforts as described in the previous sections. imperial.ac.uk This industrialization of chemistry accelerates the discovery process by efficiently exploring the combinations of chemical building blocks. stanford.edu

    Future Research Directions and Emerging Paradigms in N 4 Methoxyphenyl Benzenesulfonamide Studies

    Development of Novel Therapeutic Agents based on the N-(4-Methoxyphenyl)benzenesulfonamide Scaffold

    The this compound structure provides a versatile scaffold for the design and synthesis of novel therapeutic agents with a wide range of biological activities. nih.gov The ease of synthesis allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles. mdpi.comnih.gov

    Future research will likely focus on the rational design of derivatives targeting various diseases. For instance, the benzenesulfonamide (B165840) core is a known pharmacophore in the development of anticancer agents. mdpi.comnih.gov By introducing different substituents on either the phenyl ring of the benzenesulfonyl group or the methoxyphenyl moiety, researchers can aim to enhance potency and selectivity towards specific cancer-related targets. Studies on related benzenesulfonamide analogs have shown promising results against glioblastoma by targeting receptor tyrosine kinases like TrkA. nih.govtuni.fi

    Furthermore, derivatives of benzenesulfonamide have demonstrated potential as anticonvulsant agents by inhibiting carbonic anhydrase isoforms. nih.gov The N-(4-methoxyphenyl) group can be modified to fine-tune the inhibitory activity and selectivity for specific isoforms implicated in epileptogenesis. Additionally, research into benzenesulfonamide derivatives has revealed antidiabetic and anti-influenza activities, opening avenues for the development of new treatments for these conditions based on the this compound scaffold. researchgate.netnih.gov The synthesis of various isomers, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides, has been reported, providing a basis for further exploration of how substituent positioning affects intermolecular interactions and ultimately biological activity. mdpi.com

    Table 1: Investigated Therapeutic Applications of Benzenesulfonamide Scaffolds

    Therapeutic AreaTarget/Mechanism of ActionExample Derivative Class
    Oncology Receptor Tyrosine Kinase (TrkA) Inhibition, Tubulin Polymerization InhibitionBenzenesulfonamide analogs, 2-N-aryl-substituted benzenesulfonamidoacetamides
    Neurology Carbonic Anhydrase (CA) InhibitionBenzenesulfonamide derivatives
    Infectious Diseases Hemagglutinin (HA) Inhibition (Anti-influenza)Benzenesulfonamide derivatives
    Metabolic Disorders Antidiabetic activityN-(4-phenylthiazol-2-yl)benzenesulfonamides

    Exploration of Undiscovered Biological Targets and Mechanisms of Action

    While some biological targets of benzenesulfonamide derivatives are well-established, there remains a vast, underexplored landscape of potential molecular interactions and mechanisms of action. Future research should aim to identify and validate novel biological targets for this compound and its analogs.

    One promising area of investigation is the inhibition of carbonic anhydrases (CAs). Various benzenesulfonamide derivatives have shown potent inhibitory activity against different CA isoforms, which are involved in numerous physiological and pathological processes. nih.govresearchgate.net Understanding how the N-(4-methoxyphenyl) substitution influences binding affinity and isoform selectivity could lead to the development of highly specific inhibitors for diseases like cancer and glaucoma. nih.gov

    Beyond CAs, benzenesulfonamide scaffolds have been found to interact with other important enzyme families. For example, some derivatives act as inhibitors of Lemur tyrosine kinase 3 (LMTK3), a protein implicated in tumor development. mdpi.com Others have been identified as tubulin polymerization inhibitors, inducing cell-cycle arrest and apoptosis in cancer cells. nih.gov The discovery of these activities suggests that the this compound scaffold could be a starting point for developing agents that modulate these pathways.

    The mechanism of action for some benzenesulfonamide derivatives extends to disrupting viral entry into host cells, as seen with influenza virus hemagglutinin inhibitors. nih.gov There is also potential for these compounds to act as HIV-1 capsid inhibitors. nih.gov Future studies could explore if this compound derivatives can be designed to exhibit similar or novel antiviral mechanisms. The inherent versatility of the sulfonamide structure suggests that a multitude of other biological targets and pathways are yet to be discovered. citedrive.com

    Integration of Advanced Cheminformatics and Artificial Intelligence in Drug Discovery and Development

    The integration of advanced computational tools is set to revolutionize the discovery and development of drugs based on the this compound scaffold. Cheminformatics and artificial intelligence (AI) offer powerful methodologies to accelerate the identification of promising drug candidates and to understand complex structure-activity relationships. nih.govmdpi.com

    Cheminformatics techniques can be employed for the virtual screening of large compound libraries to identify derivatives of this compound with a high probability of binding to a specific biological target. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogs based on their physicochemical properties, guiding the synthesis of more potent and selective compounds. tuni.fi For example, computational studies have been used to understand the inhibitory activity of benzenesulfonamide derivatives against Vibrio cholerae carbonic anhydrases. researchgate.net

    AI and machine learning (ML) are increasingly being used to analyze vast datasets and identify subtle patterns that are not apparent through traditional analysis. lanl.govresearchgate.net These technologies can predict drug-target interactions, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential off-target effects. mdpi.com By applying AI algorithms to data from this compound and its analogs, researchers can prioritize the synthesis of compounds with the most favorable drug-like properties, thereby reducing the time and cost of drug development. nih.gov The use of machine learning models to guide the discovery of new antibiotics is a testament to the potential of this approach. lanl.gov

    Collaborative Research Initiatives and Translational Applications

    The successful translation of promising research findings from the laboratory to clinical applications often requires a multidisciplinary and collaborative approach. Future progress in the study of this compound will likely be driven by collaborative research initiatives involving academia, industry, and clinical research organizations.

    Such collaborations can bring together expertise in medicinal chemistry, pharmacology, computational biology, and clinical medicine to accelerate the drug development pipeline. For instance, academic labs can focus on the initial design, synthesis, and biological evaluation of novel this compound derivatives, while pharmaceutical companies can provide the resources and expertise for preclinical and clinical development.

    Translational research will be crucial to bridge the gap between basic science and clinical utility. This involves conducting studies that demonstrate the efficacy and safety of new compounds in relevant preclinical models, with the ultimate goal of initiating clinical trials. The development of benzenesulfonamide analogs as anti-glioblastoma agents, which has progressed to include cytotoxicity studies in cancer and non-cancerous cell lines, serves as an example of the translational pathway. nih.govtuni.fi By fostering a collaborative and translational research environment, the therapeutic potential of the this compound scaffold can be more effectively harnessed to address unmet medical needs.

    Q & A

    Q. What synthetic methodologies are recommended for preparing N-(4-Methoxyphenyl)benzenesulfonamide with high purity and yield?

    The compound is typically synthesized via sulfonylation reactions. A common approach involves reacting 4-methoxyaniline with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or tetrahydrofuran. For example, iodination at 40°C followed by N-arylation at 130°C for 18 hours yields the product, which is purified via flash chromatography (30–40% diethyl ether in hexane) to achieve 78% yield . Alternative methods employ microwave-assisted synthesis to reduce reaction times and improve selectivity .

    Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

    • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the methoxy group (δ ~3.8 ppm for 1H^1H) and sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) .
    • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX or WinGX software) resolves the planar sulfonamide group and intermolecular hydrogen bonds (N–H⋯O and O–H⋯O), which stabilize the crystal lattice .
    • IR Spectroscopy : Peaks at ~1377 cm1^{-1} (S=O stretching) and ~1645 cm1^{-1} (C=N/C=O) confirm functional groups .

    Q. What preliminary biological activities have been reported for this compound derivatives?

    Derivatives with imidazolidinone or trifluoromethyl substituents exhibit antitumoral and antiproliferative activity. For instance, N-(4-Methoxyphenyl)-4-(2-oxoimidazolidin-1-yl)benzenesulfonamide showed IC50_{50} values <10 µM in cancer cell lines, attributed to tubulin polymerization inhibition . Antimicrobial screening against S. aureus and E. coli is also common, though results vary with substituent electronegativity .

    Advanced Research Questions

    Q. How can contradictions in crystallographic and spectroscopic data be resolved during structural validation?

    Discrepancies between X-ray and NMR data often arise from dynamic effects (e.g., rotational barriers in solution). For example, hydrogen bonding observed in X-ray structures (e.g., N–H⋯O interactions ) may not manifest in NMR due to solvent effects. Use complementary techniques:

    • Refine crystallographic data with SHELXL .
    • Compare solution-phase conformers using 1H^1H-15N^{15}N HMBC NMR to detect hydrogen bonding in solution .
    • Validate computational models (DFT or molecular dynamics) against experimental data .

    Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for antitumoral activity?

    Key SAR insights include:

    • Electron-withdrawing groups (e.g., -CF3_3) at the para-position enhance cytotoxicity by increasing electrophilicity and tubulin binding .
    • Hydrogen-bond donors (e.g., -NH2_2) improve solubility but may reduce membrane permeability .
    • Heterocyclic extensions (e.g., imidazolidinone) introduce rigidity, improving target selectivity .
      Quantitative SAR (QSAR) models using Hammett constants or docking scores (e.g., AutoDock Vina) can prioritize substituents .

    Q. What strategies mitigate by-product formation during large-scale synthesis?

    • Temperature control : Lower reaction temperatures (e.g., 0–5°C) minimize sulfonic acid by-products during sulfonylation.
    • Protecting groups : Protect the methoxy group with acetyl to prevent oxidation during iodination .
    • Chromatography-free purification : Recrystallize from ethanol/water mixtures (70:30 v/v) to remove unreacted benzenesulfonyl chloride .

    Q. How do computational methods enhance the design of this compound-based enzyme inhibitors?

    • Molecular docking : Identify binding poses in enzyme active sites (e.g., kynurenine 3-monooxygenase) using Glide or GOLD .
    • ADMET prediction : Tools like SwissADME predict bioavailability, ensuring derivatives comply with Lipinski’s rules .
    • MD simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories to prioritize candidates .

    Q. What experimental and computational approaches address substituent-dependent reactivity in sulfonamide derivatives?

    • Hammett plots : Correlate substituent σ values with reaction rates (e.g., sulfonylation efficiency) to predict electronic effects .
    • DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
    • Kinetic studies : Monitor reactions via HPLC to determine rate constants for substituent-specific pathways .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.